Methyl 3-nitro-4-piperidin-1-ylbenzoate can be classified as an organic compound belonging to the category of benzoate esters. It contains a piperidine ring, which is a six-membered ring containing five carbon atoms and one nitrogen atom. The compound's structure features a nitro group (-NO2) attached to the benzene ring, contributing to its reactivity and potential biological activity.
The synthesis of methyl 3-nitro-4-piperidin-1-ylbenzoate typically involves several steps:
Technical parameters such as temperature, reaction time, and solvent choice are crucial for optimizing yield and purity. For instance, reactions may be carried out at elevated temperatures (around 60-80°C) for several hours to ensure complete conversion.
The molecular structure of methyl 3-nitro-4-piperidin-1-ylbenzoate can be described as follows:
X-ray crystallography studies can provide detailed insights into bond lengths and angles, confirming the stability of the piperidine chair conformation typically adopted in such structures.
Methyl 3-nitro-4-piperidin-1-ylbenzoate can participate in various chemical reactions:
These reactions are essential for synthesizing derivatives that may exhibit enhanced pharmacological properties.
The mechanism of action of methyl 3-nitro-4-piperidin-1-ylbenzoate primarily relates to its potential use in pharmacology. Compounds containing piperidine rings often interact with neurotransmitter systems in the brain:
Quantitative structure-activity relationship studies are often employed to elucidate how structural changes affect biological activity.
Methyl 3-nitro-4-piperidin-1-ylbenzoate exhibits several notable physical and chemical properties:
These properties are critical for determining suitable applications and handling procedures.
Methyl 3-nitro-4-piperidin-1-ylbenzoate has various applications in scientific research:
The versatility of this compound makes it valuable across multiple fields of research.
Methyl 3-nitro-4-piperidin-1-ylbenzoate (CAS: 32117-05-8) is a benzoate ester featuring a piperidine substitution at the para-position relative to a nitro group. Its systematic IUPAC name is methyl 3-nitro-4-(piperidin-1-yl)benzoate, with the molecular formula C₁₃H₁₆N₂O₄ and a molecular weight of 264.28 g/mol [4]. The structure integrates three pharmacophoric elements:
This configuration creates an electronic asymmetry that facilitates interactions with biological targets, particularly bacterial RNA polymerase clamp-helix domains [1].
Piperidine-based scaffolds emerged as pivotal building blocks in medicinal chemistry due to their bioavailability and structural diversity. Early piperidine syntheses involved hydrogenation of pyridine (C₅H₅N + 3H₂ → C₅H₁₀NH) or reduction of piperine from black pepper [5]. By the 21st century, piperidine-benzoate hybrids gained prominence as antimicrobial intermediates. Key milestones include:
Table 1: Key Piperidine-Benzoate Derivatives in Drug Discovery
Compound Name | Molecular Formula | Therapeutic Application | Key Reference |
---|---|---|---|
Methyl 3-nitro-4-piperidin-1-ylbenzoate | C₁₃H₁₆N₂O₄ | Antimicrobial intermediate | [4] |
3-Nitro-4-piperidin-1-ylbenzoic acid | C₁₂H₁₄N₂O₄ | RNA polymerase inhibition | |
4-(3,4-Dichlorophenylthio)-3-nitrobenzoyl benzoate | C₂₀H₁₂Cl₂NO₄ | S. pneumoniae inhibitor (MIC=8 μg/mL) | [1] |
The nitro group and piperidine ring synergistically dictate the compound’s physicochemical and target-binding properties:
Removal or reduction to amine (–NH₂) drastically reduces bioactivity. Derivatives lacking the nitro group exhibit 2–4× lower antimicrobial potency (e.g., MIC shift from 8 μg/mL to 16 μg/mL) [1].
Piperidine Ring:
Table 2: Impact of Structural Modifications on Antimicrobial Activity
Modification Site | Example Change | MIC vs. S. pneumoniae (μg/mL) | Activity Trend |
---|---|---|---|
Left benzene ring (R₁) | 3,4-Dichloro substitution | 8 | 32× improvement |
Linker (X) | Thioether → amine | >256 | Activity loss |
Middle ring nitro (R₂) | –NO₂ → –H | 16 | 2× reduction |
Right ring ester vs. acid | Methyl ester → carboxylic acid | Not reported | Alters solubility |
Synthetic methodologies for this compound include:
Future designs focus on halogenated aryl variants (e.g., 3,4-dichloro) to amplify RNA polymerase inhibition and mitigate cytotoxicity [1] .
Table 3: Key Identifiers of Methyl 3-nitro-4-piperidin-1-ylbenzoate
Property | Value |
---|---|
Systematic Name | Methyl 3-nitro-4-(piperidin-1-yl)benzoate |
CAS Number | 32117-05-8 |
Molecular Formula | C₁₃H₁₆N₂O₄ |
Molecular Weight | 264.28 g/mol |
Key Synonyms | RARECHEM AL BF 0479; methyl 3-nitro-4-piperidin-1-yl-benzoate |
Boiling Point | 428.7±35.0 °C (Predicted) |
Density | 1.249±0.06 g/cm³ |
clogP | 3.2 (Predicted) |
Primary Application | Antimicrobial intermediate; RNA polymerase inhibitor scaffold |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9